

Application Notes & Protocols: Corosin™ Nanoparticle Drug Delivery System

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Compound of Interest

Compound Name: Corosin

Cat. No.: B14634867

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Introduction

The **Corosin™** Nanoparticle Drug Delivery System is a state-of-the-art lipid-based nanoparticle (LNP) platform designed for the targeted delivery of therapeutic payloads, such as siRNA, mRNA, and small molecule inhibitors. This system utilizes a precise composition of ionizable lipids, helper lipids, cholesterol, and a PEGylated lipid to ensure high encapsulation efficiency, stability in circulation, and targeted release within the cellular environment.

The formulation detailed in these notes is optimized for the delivery of a model siRNA targeting the KRAS oncogene, a critical driver in many cancers. The inclusion of a targeting ligand (e.g., Anisamide) on the nanoparticle surface facilitates active targeting to cancer cells overexpressing the Sigma-1 receptor, thereby enhancing therapeutic efficacy and minimizing off-target effects.

System Components & Characteristics

The **Corosin™** system is formulated via microfluidic mixing, which allows for reproducible and scalable production of nanoparticles with uniform characteristics.

Formulation Composition

Component	Molar Ratio (%)	Purpose
Ionizable Cationic Lipid	50	Binds and encapsulates the nucleic acid payload; facilitates endosomal escape.
Helper Lipid (DSPC)	10	Provides structural integrity to the lipid bilayer.
Cholesterol	38.5	Enhances nanoparticle stability and modulates membrane fluidity.
PEG-Lipid	1.5	Provides a hydrophilic corona to reduce opsonization and prolong circulation.
Anisamide-PEG-Lipid	0.5	Surface ligand for active targeting to Sigma-1 receptor-positive cells.

Physicochemical Properties

Parameter	Target Specification
Mean Particle Size (Z-average)	80 - 120 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	-10 to +10 mV at pH 7.4
Encapsulation Efficiency (%)	> 90%

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and in vitro application of the **Corosin™** system.

Protocol 1: Formulation of Corosin™ Nanoparticles

This protocol describes the preparation of **Corosin™** LNPs encapsulating KRAS-targeting siRNA using a microfluidic mixing device.

Materials:

- Ionizable Cationic Lipid, Helper Lipid (DSPC), Cholesterol, PEG-Lipid, Anisamide-PEG-Lipid
- KRAS-targeting siRNA
- Ethanol (200 proof, molecular biology grade)
- Citrate Buffer (50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and Anisamide-PEG-lipid in ethanol to a final total lipid concentration of 25 mM.
- Prepare siRNA Solution: Dissolve the KRAS siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5 mg/mL.
- Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (siRNA) to the organic phase (lipids) to 3:1.
 - Set the total flow rate to 12 mL/min.
 - Load the lipid solution into one syringe and the siRNA solution into another.
 - Initiate mixing. The rapid mixing of the two phases will induce nanoparticle self-assembly and siRNA encapsulation.
- Dialysis:

- Transfer the resulting nanoparticle suspension to a 10 kDa MWCO dialysis cassette.
- Dialyze against PBS (pH 7.4) for 18 hours at 4°C, with three buffer changes, to remove residual ethanol and non-encapsulated siRNA.
- Sterilization and Storage:
 - Filter the final LNP suspension through a 0.22 µm sterile filter.
 - Store the **Corosin**TM nanoparticle formulation at 4°C. Use within two weeks for best results.

Protocol 2: Nanoparticle Characterization

A. Size and Zeta Potential Measurement (DLS)

- Dilute the **Corosin**TM formulation 1:100 in PBS (pH 7.4).
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential. Perform measurements in triplicate.

B. Encapsulation Efficiency (RiboGreen Assay)

- Prepare two sets of samples from the final formulation.
- To the first set, add Triton X-100 to a final concentration of 1% (v/v) to lyse the nanoparticles and release the encapsulated siRNA (Total siRNA).
- Leave the second set untreated (Free siRNA).
- Use a Quant-iT RiboGreen assay kit according to the manufacturer's instructions to measure the fluorescence of both sets.
- Calculate the Encapsulation Efficiency (EE) using the following formula: $EE (\%) = (\text{Total siRNA} - \text{Free siRNA}) / \text{Total siRNA} * 100$

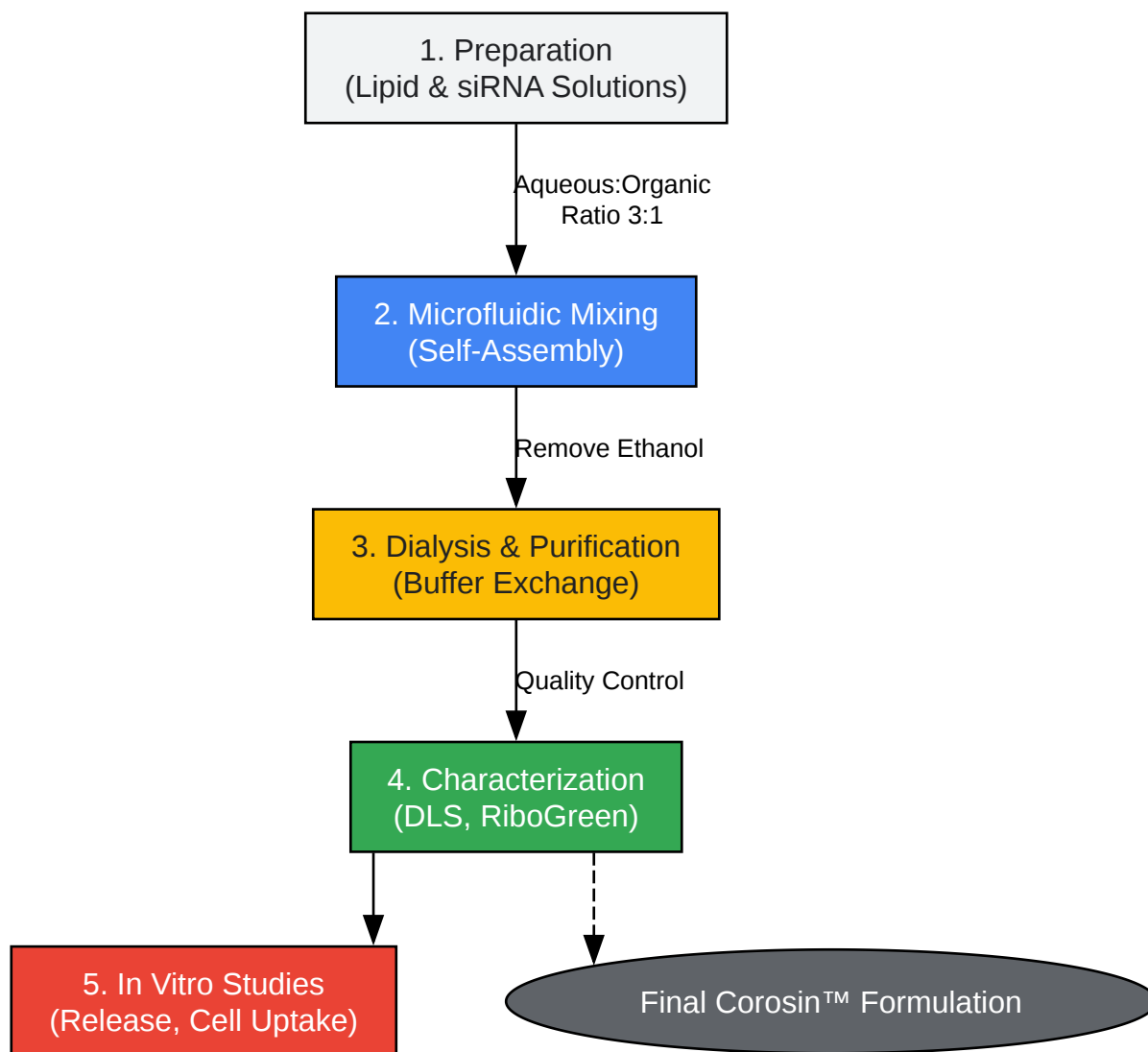
Protocol 3: In Vitro siRNA Release Study

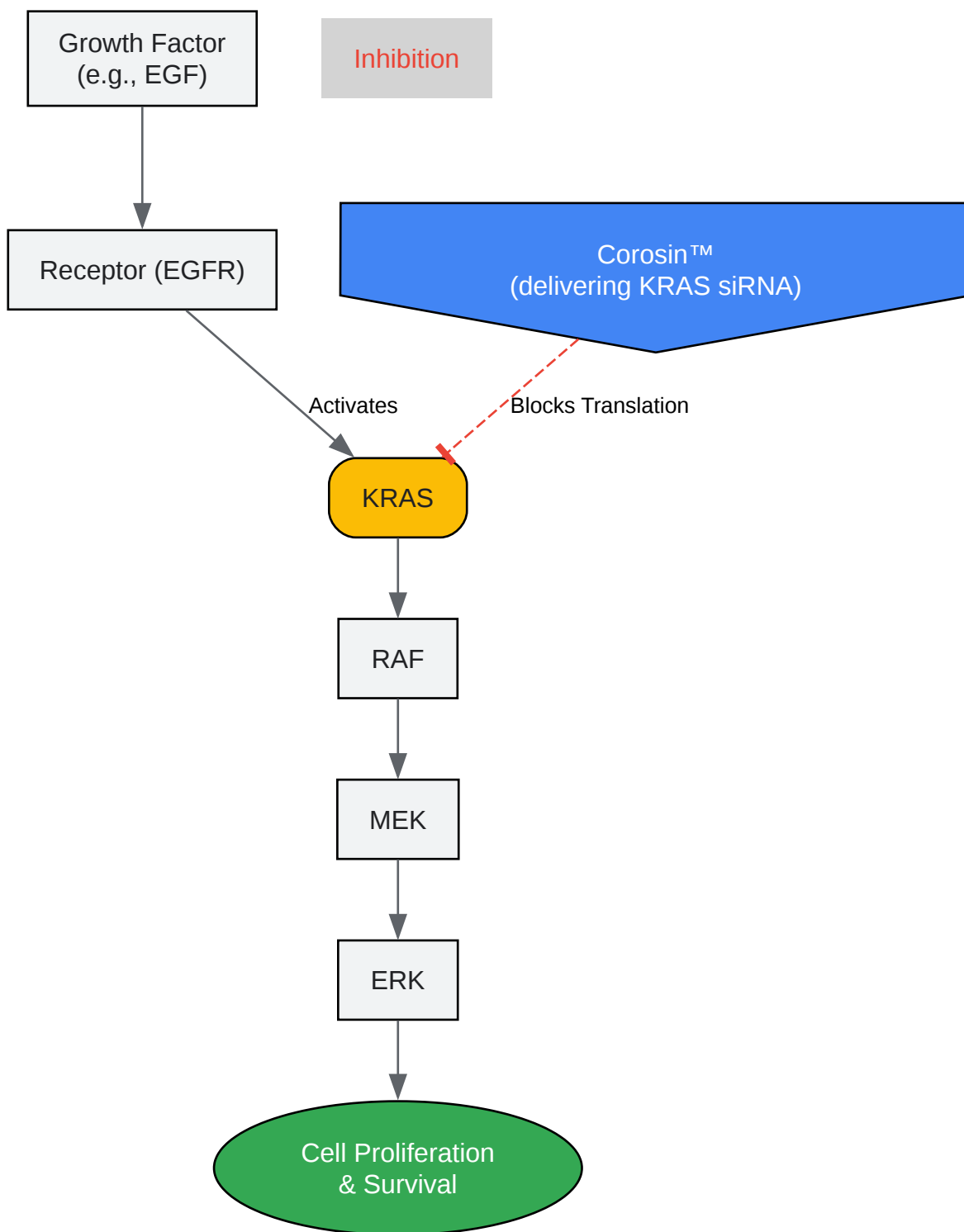
This protocol assesses the release of siRNA from the **Corosin**[™] nanoparticles at endosomal (pH 5.5) and physiological (pH 7.4) pH.

- Place 1 mL of the **Corosin**[™] formulation into two separate dialysis bags (10 kDa MWCO).
- Submerge one bag in 50 mL of PBS (pH 7.4) and the other in 50 mL of acetate buffer (pH 5.5).
- Place both setups in a shaking incubator at 37°C.
- At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the dialysate from each setup and replace it with 1 mL of fresh buffer.
- Quantify the amount of siRNA released into the dialysate at each time point using the RiboGreen assay.
- Plot the cumulative siRNA release (%) as a function of time.

Visualization

Experimental Workflow





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